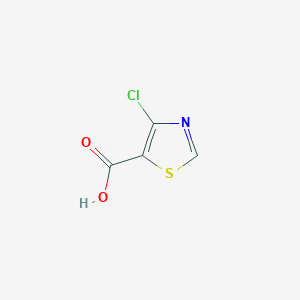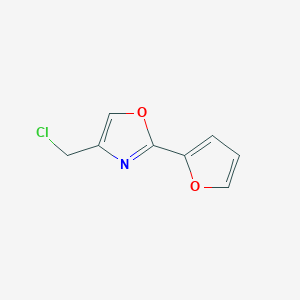
4-Chloro-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
4-Chloro-1,3-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H2ClNO2S . It is used in laboratory settings .
Synthesis Analysis
Thiazole compounds, including this compound, can be synthesized through various methods. For instance, nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH3CN. EDC-HCl was used during the initial phase of synthesis .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The exact mass of this compound is 162.9494772 g/mol .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.58 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its topological polar surface area is 78.4 Ų .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Intermediate in Synthesis : It serves as an important intermediate in synthesizing biologically active compounds like thiazole carboxylic acids. A study by Yuanbiao et al. (2016) demonstrates a rapid synthetic method for producing chloro-2-oxo-butyric acid ethyl ester, a key compound in the synthesis of thiazole carboxylic acids (Yuanbiao et al., 2016).
Novel Derivatives with Biological Activities : Fengyun et al. (2015) synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, showcasing significant fungicidal and antivirus activities (Fengyun et al., 2015).
Formation of Heterocyclic γ-Amino Acids : A study by Mathieu et al. (2015) reported a versatile chemical route to synthesize 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, which are valuable in mimicking protein secondary structures (Mathieu et al., 2015).
Green Chemistry and Sustainable Practices
- Green Synthesis Protocol : Shaikh et al. (2022) introduced a green protocol for the synthesis of 4-thiazolidinone-5-carboxylic acid, focusing on environmentally benign and cost-effective procedures (Shaikh et al., 2022).
Pharmaceutical Applications
- Antibacterial and Antifungal Activities : A study by Ali et al. (2002) synthesized organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, testing them for antibacterial and antifungal activities, indicating its potential in pharmaceutical applications (Ali et al., 2002).
Organic Chemistry Applications
- Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of novel thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles, as demonstrated by Datoussaid et al. (2012), highlighting its role in organic chemistry research (Datoussaid et al., 2012).
Corrosion Inhibition
- Anti-Corrosion Potential : Chaitra et al. (2016) studied the anti-corrosion potential of thiazole hydrazones, which include derivatives of 4-chloro-1,3-thiazole-5-carboxylic acid, in preventing mild steel corrosion in acid media, revealing its industrial applications (Chaitra et al., 2016).
Mécanisme D'action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, often leading to downstream effects such as cell death .
Pharmacokinetics
Thiazole derivatives are generally known for their bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antimicrobial, antifungal, and antiviral activities .
Action Environment
Thiazole derivatives are generally stable under a variety of conditions .
Orientations Futures
Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current research may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Analyse Biochimique
Biochemical Properties
4-Chloro-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition is crucial as it can lead to reduced production of uric acid, which is beneficial in conditions like gout. Additionally, this compound can interact with DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis . This compound also affects the synthesis of neurotransmitters, such as acetylcholine, by interacting with enzymes involved in their production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to xanthine oxidase results in mixed-type inhibition, preventing the enzyme from catalyzing its substrate . Additionally, its interaction with DNA and topoisomerase II leads to the formation of DNA double-strand breaks, which can halt cell proliferation and induce apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with xanthine oxidase affects the metabolism of purines, leading to altered levels of metabolites such as uric acid . Additionally, it can influence metabolic flux by modulating the activity of key enzymes in various biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Propriétés
IUPAC Name |
4-chloro-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORVFYHSPLLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622945 | |
| Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444909-59-5 | |
| Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







phosphanium chloride](/img/structure/B1370717.png)
![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)





